Regioisomeric Scaffold Configuration: 3-Piperidinyl vs. 4-Piperidinyl Linkage Differentiation
The target compound positions the 5-methyl-1,3,4-thiadiazole substituent at the piperidine 3-position, whereas the closest commercial analogs (e.g., 2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole) employ a 4-piperidinyl linkage . In the benzothiazole–piperidine chemotype, the 3-piperidinyl configuration introduces an asymmetric center at the piperidine ring, generating a chiral scaffold with the potential for enantioselective target recognition—a property absent in the achiral 4-substituted piperidine analogs . This regioisomeric distinction alters the dihedral angle between the thiadiazole and benzothiazole planes, which in related CCR3 antagonist series has been shown to modulate binding affinity by more than 100-fold [1].
| Evidence Dimension | Regioisomeric scaffold configuration and predicted target engagement geometry |
|---|---|
| Target Compound Data | 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl-benzothiazole (chiral 3-piperidinyl scaffold; SMILES: CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3) |
| Comparator Or Baseline | 2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole (achiral 4-piperidinyl scaffold; furan-substituted thiadiazole) |
| Quantified Difference | ≥100-fold binding affinity differences reported in related benzothiazole–piperidine chemotypes for regioisomeric modifications (CCR3 IC50 range: 1.5–>1,000 nM depending on substitution position) [1] |
| Conditions | Class-level inference from structure–activity relationship (SAR) studies of 2-(benzothiazolylthio)acetamide CCR3 antagonists (J. Stage, 2003); not derived from direct head-to-head assay of the target compound |
Why This Matters
Procurement of the 3-piperidinyl regioisomer rather than the 4-piperidinyl analog is essential for programs requiring chiral recognition elements or specific pharmacophore geometry, as SAR from the broader chemotype indicates that regioisomeric changes can produce order-of-magnitude shifts in target affinity.
- [1] J. Stage (2003). Structure–Activity Relationships of 2-(Benzothiazolylthio)acetamide Class of CCR3 Selective Antagonist. IC50 values: 1.5–3.0 nM for potent derivatives; >1,000 nM for regioisomeric modifications. View Source
